3-Decyl-3-hydroxypentanedioic acid
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Overview
Description
3-Decyl-3-hydroxypentanedioic acid is an organic compound with the molecular formula C15H28O5 It is a derivative of pentanedioic acid, featuring a decyl group and a hydroxyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-3-hydroxypentanedioic acid can be achieved through several methods. One common approach involves the reaction of decyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Decyl-3-hydroxypentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-Decyl-3-oxopentanedioic acid.
Reduction: 3-Decyl-3-hydroxypentanediol.
Substitution: 3-Decyl-3-chloropentanedioic acid.
Scientific Research Applications
3-Decyl-3-hydroxypentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Decyl-3-hydroxypentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Decyl-3-hydroxypentanedioic acid: A stereoisomer with similar structural features but different spatial arrangement.
3-Hydroxy-3-[10-(cyclohexyloxy)decyl]glutaric acid: A derivative with a cyclohexyloxy group instead of a decyl group.
Uniqueness
3-Decyl-3-hydroxypentanedioic acid is unique due to its specific decyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. Its long alkyl chain enhances its lipophilicity, potentially affecting its solubility and interaction with lipid membranes.
Properties
IUPAC Name |
3-decyl-3-hydroxypentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-2-3-4-5-6-7-8-9-10-15(20,11-13(16)17)12-14(18)19/h20H,2-12H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQGZHYAXAOWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658507 |
Source
|
Record name | 3-Decyl-3-hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30403-47-5 |
Source
|
Record name | 3-Decyl-3-hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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